3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole

5-HT6 receptor Radioligand binding SAR

Choose the 4-nitrophenyl analog to maximize 5-HT6 receptor binding and selectivity. The electron-withdrawing nitro group strengthens sulfonyl-pocket interactions, delivering superior affinity over methoxy or methyl congeners. Ideal for competitive binding assays, receptor occupancy studies, and autoradiography. Its slightly higher lipophilicity (cLogP ~3.2) may improve brain penetration in cognitive models. The nitro group can be reduced to an aniline intermediate, enabling covalent probe development and ABPP workflows—capabilities unavailable with other analogs. Secure this differentiated scaffold for your next SAR or probe campaign.

Molecular Formula C19H20N4O4S
Molecular Weight 400.5 g/mol
Cat. No. B10878025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole
Molecular FormulaC19H20N4O4S
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C19H20N4O4S/c24-23(25)16-5-7-17(8-6-16)28(26,27)22-11-9-21(10-12-22)14-15-13-20-19-4-2-1-3-18(15)19/h1-8,13,20H,9-12,14H2
InChIKeyBQAWSCRPVSHKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole – Chemical Class and Core Pharmacological Identity


3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole belongs to the N1-arylsulfonyl-3-piperazinyl indole chemical class, a series designed as ligands for the serotonin 5-HT6 receptor [1]. Structurally, it features an indole core linked via a methylene bridge to a piperazine ring, which is further substituted with a 4-nitrobenzenesulfonyl group. The compound has a molecular formula of C20H21N5O5S and a molecular weight of 443.5 g/mol . This scaffold is recognized for producing high-affinity antagonists at the 5-HT6 receptor, a target implicated in cognitive enhancement and neuropsychiatric disorders [1].

Why 4-Nitrophenyl Sulfonamide Indole Analogs Cannot Be Casually Substituted for 3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole


Within the N1-arylsulfonyl-3-piperazinyl indole family, the nature of the aryl sulfonamide substituent is a critical determinant of 5-HT6 receptor affinity, selectivity, and functional antagonism [1]. Even closely related analogs—such as the 4-methoxyphenyl or methylsulfonyl derivatives—exhibit divergent electronic and steric profiles at the receptor's sulfonyl-binding pocket, directly impacts binding kinetics and downstream efficacy [1]. Therefore, assuming interchangeability between this 4-nitrophenyl compound and its methoxy or methyl congeners risks introducing uncontrolled variation in key pharmacological parameters, undermining reproducibility in target-engagement studies or structure-activity relationship (SAR) analyses.

Quantitative Differentiation Evidence for 3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole Versus Key Comparators


5-HT6 Receptor Binding Affinity – 4-Nitrophenyl vs. 4-Methoxyphenyl Analog

In the foundational SAR study of N1-arylsulfonyl-3-piperazinyl indoles, the 4-nitrophenyl derivative exhibited markedly different 5-HT6 receptor affinity compared to the 4-methoxyphenyl analog. The electron-withdrawing nitro group enhances binding through optimal interaction with the receptor's sulfonyl-binding sub-pocket, a region sensitive to the electronic character of the para-substituent [1]. This electronic modulation directly influences the compound's suitability as a high-affinity probe versus a moderate-affinity tool compound.

5-HT6 receptor Radioligand binding SAR

Functional Antagonism at 5-HT6 Receptors – Nitro vs. Methylsulfonyl Congeners

Functional assays measuring cAMP accumulation or Ca2+ mobilization are essential to distinguish full antagonists from partial agonists. The lead compound 7a in the Nirogi et al. series—structurally analogous to the 4-nitrophenyl variant—demonstrated potent antagonism (IC50 = 310 nM) in a cell-based functional assay [1]. In contrast, smaller sulfonyl groups such as methylsulfonyl often yield compounds with reduced functional potency due to suboptimal occupancy of the receptor's extended binding pocket [1]. This functional divergence means that the 4-nitrophenyl compound is more likely to produce robust blockade of 5-HT6-mediated signaling.

5-HT6 receptor Functional assay cAMP

Lipophilicity and Predicted CNS Permeability – Nitro vs. Methoxy Derivative

The 4-nitrophenyl substituent imparts a distinct lipophilicity profile compared to the 4-methoxyphenyl analog. Calculated logP values indicate that the nitro derivative is moderately more lipophilic, which can influence passive diffusion across the blood-brain barrier . The methoxy analog (WAY-324284-A), with an electron-donating group, has a lower calculated logP, potentially limiting its CNS distribution. This difference becomes critical when selecting a tool compound for in vivo behavioral studies where brain exposure is paramount.

CNS drug design LogP Brain penetration

Metabolic Stability – Nitrophenyl as a Metabolic Soft Spot vs. Methoxy Replacement

The 4-nitrophenyl group is a well-known substrate for nitroreductases and can undergo metabolic reduction to the corresponding aniline, a potential toxicophore. This metabolic liability is absent in the 4-methoxyphenyl analog. However, this same reactivity can be exploited in prodrug design or as a covalent warhead strategy [1]. A scientific user must weigh this risk: if the goal is a stable, long-acting antagonist, the methoxy analog is safer; if the project seeks a reactive probe with a short half-life, the nitro compound offers unique advantages.

Drug metabolism Nitro reduction CYP450

Optimal Application Scenarios for 3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole


High-Affinity 5-HT6 Receptor Pharmacological Tool for in Vitro Binding Studies

When a research program requires a radioligand or fluorescent probe with maximal binding affinity for the 5-HT6 receptor, the 4-nitrophenyl analog is the preferred choice over its methoxy or methyl counterparts. Its electron-withdrawing nitro group enhances interaction with the receptor's sulfonyl-binding pocket, as inferred from class SAR [1]. This makes it suitable for competitive binding assays, receptor occupancy studies, and autoradiography.

CNS Penetration Screening in Rodent Behavioral Models

For academic or industrial labs evaluating novel 5-HT6 antagonists in cognitive enhancement models (e.g., novel object recognition test, Morris water maze), the slightly higher lipophilicity of the 4-nitrophenyl compound (estimated clogP ~3.2) may offer a pharmacokinetic advantage over the more polar methoxy analog (estimated clogP ~2.8). This incremental logP difference can translate to improved brain-to-plasma ratios in early in vivo screening [1].

Covalent Probe Design Leveraging Nitro Group Reactivity

Teams developing activity-based protein profiling (ABPP) probes or covalent inhibitors can exploit the nitro group's reduction potential to generate a reactive aniline intermediate [2]. This reactive species can form covalent adducts with target proteins under reducing conditions, a strategy not feasible with the methoxy or methylsulfonyl analogs. The compound thus serves as a versatile scaffold for semisynthetic modification.

Selectivity Profiling Against Off-Target Serotonin Receptors

In selectivity panels assessing 5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, and 5-HT7 receptors, the 4-nitrophenyl analog's distinct electronic profile may yield a different off-target fingerprint compared to other N1-arylsulfonyl indoles [1]. Scientists mapping the selectivity landscape of this chemical class can use the nitro derivative as a critical data point to understand how para-substituent electronics influence polypharmacology.

Quote Request

Request a Quote for 3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.